Dalbavancin-d6

Catalog No.
S1798652
CAS No.
1126461-54-8
M.F
C₈₈H₉₄D₆Cl₂N₁₀O₂₈
M. Wt
1822.73
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dalbavancin-d6

CAS Number

1126461-54-8

Product Name

Dalbavancin-d6

Molecular Formula

C₈₈H₉₄D₆Cl₂N₁₀O₂₈

Molecular Weight

1822.73

Synonyms

A-A 1-d6; BI 397-d6; Dalbavancin B0-d6; MDL 63397-d6; VER 001-d6; 5,​31-​Dichloro-​38-​de(methoxycarbonyl)​-​7-​demethyl-​19-​deoxy-​56-​O-​[2-​deoxy-​2-​[(10-​methyl-​1-​oxoundecyl)​amino]​-​β-​D-​glucopyranuronosyl]​-​38-​[[[3-​(dimethylamino)​prop

Tracing Metabolic Pathways:

  • Stable isotope labeling, like deuterium incorporation in Dalbavancin-d6, is a technique used in pharmacokinetic studies [].
  • By replacing hydrogen atoms with heavier deuterium isotopes in a drug molecule, researchers can track its movement and transformation within the body [].
  • This allows scientists to measure drug concentration in tissues and fluids, understanding its absorption, distribution, metabolism, and excretion (ADME) profile [].

Investigating Drug-Drug Interactions:

  • Deuterium labeling can help assess potential interactions between Dalbavancin and other medications [].
  • By administering Dalbavancin-d6 alongside another drug, researchers can distinguish between the parent compound and its metabolites, leading to a more accurate understanding of their combined effects [].

Understanding Drug Metabolism:

  • Deuterium labeling sheds light on how the body metabolizes Dalbavancin.
  • By analyzing the positions of deuterium atoms in metabolites, scientists can identify the enzymatic pathways involved in the drug's breakdown [].
  • This information is crucial for optimizing drug design and minimizing potential side effects.

Developing New Analytical Methods:

  • Dalbavancin-d6 serves as an internal standard in developing analytical methods for quantifying Dalbavancin in biological samples [].
  • An internal standard is a known compound added to a sample to ensure consistent measurement and account for variations during analysis [].
  • The similar chemical properties of Dalbavancin-d6 to Dalbavancin make it an ideal choice for this purpose.

Dalbavancin-d6 is a deuterated derivative of dalbavancin, a synthetic lipoglycopeptide antibiotic primarily effective against Gram-positive bacteria. This compound is characterized by the incorporation of deuterium atoms, which enhances its stability and may affect its pharmacokinetics and biological activity. Dalbavancin itself targets the bacterial cell wall by binding to the D-alanyl-D-alanine terminus of the stem pentapeptide in peptidoglycan, inhibiting cross-linking and thereby disrupting cell wall synthesis, which is crucial for bacterial survival and replication .

Dalbavancin-d6 itself does not have a mechanism of action as it is not intended to be a therapeutic agent. However, it shares the same mechanism of action as dalbavancin, which disrupts bacterial cell wall synthesis by inhibiting a process essential for bacteria to build their cell walls [].

That incorporate deuterium into the dalbavancin structure. The process typically begins with a natural glycopeptide precursor, followed by amidation with specific amines. Industrial production often employs high-pressure liquid chromatography (HPLC) for purification and mass spectrometry for monitoring deuterium incorporation .

Synthetic Routes

  • Start with natural glycopeptide.
  • Amidation with 3-(dimethylamino)-1-propylamine.
  • Use HPLC for purification.

Dalbavancin-d6 exhibits significant antibacterial activity against various Gram-positive bacteria, including strains of Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis. Its mechanism of action involves two primary pathways:

  • Inhibition of Cell Wall Synthesis: By binding to the D-alanyl-D-alanine residues in peptidoglycan precursors, it prevents the action of key enzymes like transglycosylases and transpeptidases, leading to bacterial cell lysis.
  • Cellular Effects: It can also influence bacterial cell signaling pathways and gene expression, altering cellular metabolism and function .

Dalbavancin-d6 is primarily used in research settings to study pharmacokinetics and biological interactions due to its stable isotopic labeling. Its parent compound, dalbavancin, is utilized in clinical settings for treating acute bacterial skin and skin structure infections (ABSSSI), showcasing its potential in both therapeutic and investigational contexts .

Research indicates that Dalbavancin-d6 maintains its antimicrobial properties while allowing for detailed studies on drug interactions and metabolic pathways due to its isotopic labeling. This feature enables scientists to track its behavior in biological systems more effectively than non-labeled compounds .

Dalbavancin-d6 shares structural similarities with other glycopeptide antibiotics but is unique due to its deuterated form which can influence its pharmacokinetic profile and stability. Below are some similar compounds:

Compound NameStructure TypeUnique Features
VancomycinGlycopeptideFirst-line treatment for resistant infections
TeicoplaninGlycopeptideLonger half-life than vancomycin
OritavancinLipoglycopeptideBroad spectrum against Gram-positive bacteria
DalbavancinLipoglycopeptideImproved potency and longer half-life

Dalbavancin-d6's incorporation of deuterium sets it apart from these compounds by providing enhanced stability for research applications while retaining the potent antibacterial activity characteristic of dalbavancin .

Chemical Identity and Molecular Composition

Dalbavancin-d6 possesses the molecular formula C88H94D6Cl2N10O28, with a molecular weight of 1822.73 grams per mole. The compound is identified by the Chemical Abstracts Service number 1126461-54-8 and carries the MDL number MFCD00013688. This complex lipoglycopeptide structure incorporates multiple functional groups characteristic of the glycopeptide antibiotic class, including chlorinated aromatic rings, hydroxyl groups, and sugar moieties that contribute to its biological activity.

The deuterium isotope labeling is strategically positioned within the molecular framework to maintain structural integrity while providing distinct analytical advantages. The six deuterium atoms replace specific hydrogen atoms in the dimethylamino propyl side chain, as evidenced by the molecular formula showing six fewer hydrogen atoms compared to the parent compound. This isotopic substitution creates a molecular weight difference of approximately 6 atomic mass units compared to the non-deuterated dalbavancin.

Structural Framework and Functional Groups

The compound exhibits a complex polycyclic structure typical of lipoglycopeptide antibiotics, featuring interconnected aromatic rings and peptide linkages. The core structure contains two chlorine atoms positioned at specific aromatic carbons, contributing to the compound's antimicrobial properties and structural stability. Multiple hydroxyl groups are distributed throughout the molecule, providing hydrogen bonding capabilities essential for target binding interactions.

The carbohydrate components include a mannopyranose unit and a modified glucopyranuronic acid derivative, which enhance the compound's water solubility and contribute to its pharmacokinetic properties. The peptide backbone incorporates both natural and modified amino acid residues, creating a rigid three-dimensional structure that defines the molecule's biological activity profile.

PropertyDalbavancin-d6 ValueReference
Molecular FormulaC88H94D6Cl2N10O28
Molecular Weight1822.73 g/mol
CAS Number1126461-54-8
Number of Deuterium Atoms6
Number of Chlorine Atoms2
Number of Defined Stereocenters18

Protein Binding Kinetics and Plasma Stability

Dalbavancin-d6 exhibits exceptionally high plasma protein binding characteristics, with binding affinity ranging from 93% to 99% based on extrapolations from parent compound studies [5] [15]. Albumin serves as the primary binding protein, demonstrating binding affinity with dissociation constants ranging from 0.1 to 0.5 micromolar [5]. This high binding affinity results in a limited free fraction of 1% to 7% in plasma environments [5]. Ultracentrifugation methods have been validated and employed for accurate determination of protein binding parameters, addressing the technical challenges associated with measuring free drug concentrations of highly bound compounds [5].

Plasma stability studies demonstrate that dalbavancin-d6 maintains structural integrity under physiological conditions, though specific stability is sensitive to sample handling procedures [7]. Freeze-thaw cycling studies reveal concentration decreases at all tested levels, indicating that sample reprocessing is not feasible [7]. Autosampler extracts maintained at 10 degrees Celsius demonstrate stability for at least 24 hours, providing operational flexibility for analytical procedures [7]. Extended storage of autosampler extracts at -20 degrees Celsius maintains stability for more than 48 hours, enabling flexible laboratory workflow management [7].

ParameterValueReference
Plasma Protein Binding~93-99%Based on parent compound data
Primary Binding ProteinAlbuminBased on parent compound data
Binding Affinity (Kd)0.1-0.5 μMEstimated from parent compound
Free Fraction1-7%Based on parent compound data
Binding MethodUltracentrifugationValidated method for dalbavancin

High-Performance Liquid Chromatography represents the cornerstone analytical technique for Dalbavancin-d6 quantification, with optimization strategies focusing on enhanced sensitivity, selectivity, and efficiency. The development of robust High-Performance Liquid Chromatography methods for Dalbavancin-d6 analysis requires systematic optimization of chromatographic parameters to achieve optimal separation and detection performance [1] [2] [3].

Column Selection and Optimization

The selection of appropriate stationary phase chemistry proves critical for Dalbavancin-d6 analysis. C18 reversed-phase columns demonstrate superior retention and peak shape characteristics for lipoglycopeptide compounds. The ZORBAX Eclipse Plus C18 column (2.1 mm × 50 mm, 1.8 μm particle size) provides optimal performance for ultra-high-performance liquid chromatography applications, offering reduced analysis time while maintaining resolution [4]. Traditional High-Performance Liquid Chromatography methods employ larger format columns (4.6 mm × 250 mm, 5 μm particle size) such as the Purospher RP-18 system, which demonstrates excellent separation capabilities with retention times typically ranging from 25 to 35 minutes [5].

Mobile Phase Composition and Gradient Optimization

Mobile phase optimization involves careful selection of organic and aqueous components to achieve optimal retention and peak symmetry. The binary mobile phase system consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B) provides excellent chromatographic performance [4]. Alternative mobile phase compositions include acetonitrile-based systems with sodium dihydrogen phosphate buffer (0.06 mol/L, pH 6.0), which demonstrate robust separation characteristics with mobile phase ratios of 28:72 to 30:70 (acetonitrile:buffer) [5].

Gradient elution programs require precise optimization to achieve adequate resolution within acceptable analysis times. Fast gradient protocols for ultra-high-performance liquid chromatography applications initiate with 5% organic phase, rapidly increase to 70% at 2.0 minutes, reach 95% by 2.5 minutes, and return to initial conditions by 3.01 minutes [4]. This approach reduces total analysis time to 4 minutes while maintaining chromatographic integrity.

Detection Parameters and Sensitivity Enhancement

Ultraviolet detection at 208 nm wavelength provides optimal sensitivity for Dalbavancin-d6 analysis, corresponding to the maximum absorption characteristics of the lipoglycopeptide chromophore [1] [3] [5]. Diode Array Detection systems enable spectral confirmation across the 200-320 nm range, providing additional selectivity through spectral matching and peak purity assessment [6]. Detection limits achieve sub-milligram per liter sensitivity levels, with Lower Limits of Quantification ranging from 5 mg/L for High-Performance Liquid Chromatography-Diode Array Detection methods to 12.5 mg/L for ultraviolet-visible detection systems [3] [6].

Method Performance Characteristics

Optimized High-Performance Liquid Chromatography methods demonstrate excellent analytical performance with linearity coefficients exceeding 0.999 across calibration ranges spanning 5 to 100 mg/L for Diode Array Detection methods and up to 400 mg/L for ultraviolet systems [3] [6]. Precision parameters consistently achieve coefficients of variation below 10%, while accuracy bias remains within ±10% across all concentration levels [1] [3]. Matrix effects prove minimal with proper sample preparation, and extraction recovery exceeds 80% for plasma samples [3].

Isotope Dilution Tandem Mass Spectrometry Protocols

Isotope Dilution Tandem Mass Spectrometry represents the gold standard analytical approach for Dalbavancin-d6 quantification, providing unparalleled sensitivity, specificity, and accuracy through the incorporation of deuterium-labeled internal standards. This methodology enables precise quantification across clinically relevant concentration ranges while minimizing matrix interference effects [4] [7] [8].

Mass Spectrometric Optimization Parameters

Electrospray ionization in positive mode provides optimal ionization efficiency for Dalbavancin and Dalbavancin-d6, generating stable doubly-charged precursor ions at mass-to-charge ratios of 909.3 and 912.3, respectively [4] [9]. Multiple Reaction Monitoring detection utilizes characteristic fragmentation patterns, monitoring the transition from precursor ions to product ions at mass-to-charge ratio 340.2 for both analyte and internal standard [4]. This shared product ion reflects the common structural features retained despite deuterium incorporation.

Optimization of ion source parameters proves critical for achieving maximum sensitivity. Gas temperature settings of 200°C with flow rates of 14 L/min provide efficient desolvation, while nebulizer pressure at 35 psi ensures stable spray formation [4]. Sheath gas parameters (300°C temperature, 11 L/min flow rate) enhance desolvation efficiency and improve overall sensitivity. Capillary voltage optimization at 4000 V maintains stable electrospray conditions throughout analytical runs [4].

Fragmentation Optimization and Method Development

Fragmentor voltage optimization at 166 V provides optimal precursor ion transmission while maintaining adequate fragmentation efficiency [4]. Collision energy settings of 28 V generate characteristic product ion formation with sufficient intensity for quantitative analysis. Dwell time parameters of 200 milliseconds ensure adequate signal integration while maintaining chromatographic peak definition across fast gradient separations [4].

Sample Preparation and Extraction Protocols

Efficient sample preparation protocols utilize single-step protein precipitation procedures to maximize extraction recovery while minimizing analytical complexity. The optimized extraction protocol employs a 1:17 dilution of plasma microsamples (3 μL) with ultrapure water, followed by addition of 150 μL internal standard solution (Dalbavancin-d6 at 1 mg/L in methanol) [4]. This approach facilitates handling of minimal sample volumes while achieving extraction recoveries ranging from 83% to 98% depending on concentration levels [4].

The methanol:water (3:1 volume/volume) extraction system provides superior protein precipitation compared to alternative solvent combinations, while maintaining analyte stability and minimizing matrix interference [4]. Centrifugation at 13,000 rpm for 5 minutes ensures complete protein removal and clarification of extracts prior to analysis [4].

Calibration and Quantification Strategies

Isotope Dilution protocols enable exceptional accuracy through the use of chemically identical internal standards that compensate for matrix effects and extraction variability. Calibration curves demonstrate excellent linearity across ranges from 0.125 to 500 mg/L, with correlation coefficients consistently exceeding 0.9997 [4]. The Lower Limit of Quantification at 0.125 mg/L provides sensitivity well below therapeutic concentration ranges, enabling monitoring of trough levels during extended treatment protocols [4].

Quality control procedures incorporate Low Quality Control (7 mg/L), Medium Quality Control (70 mg/L), and High Quality Control (280 mg/L) samples to verify analytical performance across the calibration range [4]. Precision assessments demonstrate intra-day and inter-day coefficients of variation below 15%, while accuracy bias remains within ±15% at all concentration levels [4].

Matrix Effect Assessment and Internal Standard Performance

Matrix effect evaluation reveals signal enhancement at low and medium concentrations (105-110% recovery) with slight suppression at high concentrations (87% recovery) [4]. Internal standard normalization effectively compensates for these matrix variations, achieving normalized matrix effects ranging from 93% to 115% [4]. The deuterium-labeled Dalbavancin-d6 internal standard demonstrates isotopic purity exceeding 98%, ensuring accurate quantification without isotopic interference [10] [11].

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization and confirmation capabilities for Dalbavancin-d6 analysis, enabling detailed assessment of molecular architecture, conformational dynamics, and isotopic labeling verification. Advanced Nuclear Magnetic Resonance techniques facilitate structural elucidation while confirming the integrity of deuterium incorporation patterns [12] [13] [14].

Proton Nuclear Magnetic Resonance Characterization

One-dimensional proton Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural verification and deuterium incorporation assessment. High-resolution spectrometers operating at 500-600 MHz provide adequate resolution for complex glycopeptide structures, while temperature control at 25-40°C ensures optimal spectral quality [12] [15] [14]. Sample preparation requires 10-20 mg of Dalbavancin-d6 dissolved in 0.6 mL of deuterated dimethyl sulfoxide, providing sufficient concentration for detailed structural analysis [12] [15].

Chemical shift assignments reveal characteristic resonances corresponding to the glycopeptide backbone, with aromatic protons appearing in the 6.5-8.5 ppm region and aliphatic protons distributed across 0.5-5.0 ppm [15] [14]. Deuterium incorporation manifests as signal intensity reduction or complete disappearance of specific resonances, confirming successful isotopic labeling at predetermined positions [14].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides comprehensive carbon framework characterization, requiring enhanced sample quantities (20+ mg) due to lower sensitivity compared to proton detection [15]. Acquisition parameters typically employ 65,000 scans with 1.4-second relaxation delays to ensure complete spin recovery between pulses [15]. Spectral width optimization across 185 ppm accommodates the full carbon chemical shift range for glycopeptide compounds [15].

Carbon chemical shift patterns enable identification of quaternary carbons, carbonyl groups, aromatic carbons, and aliphatic frameworks within the Dalbavancin-d6 structure [15]. Isotopic effects resulting from deuterium substitution appear as characteristic upfield shifts of carbon resonances adjacent to deuterated positions, providing definitive confirmation of labeling patterns [15].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Two-dimensional Total Correlation Spectroscopy experiments map proton connectivity networks through scalar coupling pathways, enabling complete assignment of proton resonances within individual amino acid residues [15]. Acquisition parameters typically employ 512 increments in the indirect dimension with 40 transients per increment, providing adequate resolution for structural elucidation [15].

Rotating Frame Overhauser Effect Spectroscopy techniques reveal spatial proximity relationships between protons separated by distances up to 5 Angstroms [15]. These experiments utilize 1024 increments with 32 transients and 200-millisecond mixing times, enabling determination of molecular conformation and three-dimensional structure [15].

Heteronuclear Correlation Spectroscopy

Heteronuclear Multiple Quantum Coherence experiments establish direct carbon-proton connectivity relationships, facilitating assignment of carbon resonances through correlation with previously assigned proton signals [15] [14]. Acquisition protocols employ 512 increments with 64 transients per increment, providing adequate sensitivity for natural abundance carbon detection [15].

Heteronuclear Multiple Bond Correlation experiments reveal long-range carbon-proton correlations across two and three chemical bonds, enabling assignment of quaternary carbons and confirmation of structural connectivity [15]. Variable transient numbers accommodate differences in coupling constant magnitudes and optimize detection sensitivity for weak correlations [15].

Molecular Dynamics and Aggregation Studies

Diffusion-Ordered Spectroscopy techniques enable assessment of molecular aggregation behavior and conformational dynamics in solution [14]. These experiments provide diffusion coefficient measurements that correlate with molecular size and aggregation state, revealing potential intermolecular associations that may affect biological activity [13]. Variable acquisition parameters accommodate different diffusion rates and optimize sensitivity for molecular systems of varying complexity [14].

Dates

Last modified: 08-15-2023

Explore Compound Types